![molecular formula C9H13Cl2N3 B2904785 1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride CAS No. 2137655-27-5](/img/structure/B2904785.png)

1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

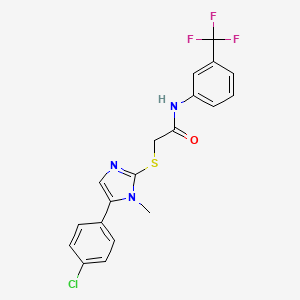

“1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride” is a chemical compound with the molecular formula C9H13Cl2N3 and a molecular weight of 234.12 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3.2ClH/c1-3-10-5-9-8(1)11-7-2-4-12(9)6-7;;/h1,3,5,7,11H,2,4,6H2;2*1H .Aplicaciones Científicas De Investigación

Anticancer Research

This compound has shown promise in anticancer research, particularly in the design and synthesis of novel anti-cancer agents. Derivatives of this compound have been evaluated for their antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7, using the MTT assay . The introduction of certain functional groups like sulfonyl has been found to increase the antiproliferative activity, suggesting potential for further exploration in cancer treatment.

Molecular Docking and Dynamics Simulations

The compound’s derivatives have been used in molecular docking studies to understand their binding orientations in the active sites of target proteins such as c-Met . Additionally, molecular dynamics simulations have been performed to evaluate the binding stabilities between these compounds and their receptors, which is crucial for the development of effective pharmaceuticals.

Solvent Applications

In the chemical industry, the compound has been utilized as a versatile solvent. It’s particularly useful in N-alkylation of amines and O-alkylation of aldoses, as well as in the synthesis of poly(aryl ethers) . Its properties make it a valuable asset for various synthesis and production processes.

Urea Solvent in Synthesis

The compound serves as a urea solvent in the synthesis of various heterocyclic compounds. For instance, it’s used in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones . This application highlights its role in facilitating complex chemical reactions.

Pharmacophore Design

Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity. The compound’s structure has been considered for the design of pharmacophores in antitumor drugs, based on the combination principles of alkyl or aralkyl and a sulfonyl group .

Chemical Structure Analysis

The compound’s chemical structure has been analyzed for various properties, including gas phase thermochemistry data, condensed phase thermochemistry data, and reaction thermochemistry data. This information is vital for researchers to understand the compound’s behavior under different conditions .

Mecanismo De Acción

Target of Action

The primary target of 1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride is the c-Met receptor . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility .

Mode of Action

The compound interacts with its target, the c-Met receptor, through a process known as molecular docking . This interaction leads to changes in the receptor’s activity, which can affect various cellular processes .

Biochemical Pathways

The interaction of the compound with the c-Met receptor affects several biochemical pathways. These pathways are involved in cellular processes such as proliferation and survival . The exact downstream effects of these pathway alterations depend on the specific cellular context.

Result of Action

The compound has been shown to have antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . This suggests that the compound could potentially be used as an anticancer agent .

Propiedades

IUPAC Name |

1,4,8-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-3-10-5-9-8(1)11-7-2-4-12(9)6-7;;/h1,3,5,7,11H,2,4,6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTYARQCSLIMJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC1NC3=C2C=NC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2904702.png)

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2904707.png)

![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2904708.png)

![Tert-butyl 6,6-dioxo-6lambda6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2904710.png)

![4-tert-butyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2904711.png)

![2-[(2-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B2904712.png)

![1-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2904714.png)

![4-chloro-N-[2-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide](/img/structure/B2904719.png)

![4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid](/img/structure/B2904723.png)